molecular formula C17H25ClN2O2 B2449105 tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate CAS No. 849106-37-2

tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate

Cat. No. B2449105
CAS RN: 849106-37-2
M. Wt: 324.85
InChI Key: UPXSIMRVLUQSTF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate” is a chemical compound with the linear formula C17H25O2N2Cl1 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 . This code represents the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can be used as precursors in the synthesis of fentanyl .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 310.82 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.

Scientific Research Applications

Chemical Synthesis and Intermediates

Tert-butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for compounds like crizotinib. This intermediate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting the compound's versatility in the synthesis of targeted biological molecules (Kong et al., 2016).

Molecular Structure and Characterization

The molecular structure and characterization of this compound derivatives are a focal point of research. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal intricate details about its crystal structure and molecular packing, demonstrating the compound's stability and potential for further applications in scientific research (Didierjean et al., 2004).

Applications in Drug Synthesis

Derivatives of this compound serve as key intermediates in the synthesis of various drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. The synthesis of this compound from commercially available materials and its high yield positions it as a valuable component in the development of new therapeutic agents (Zhang et al., 2018).

Safety and Hazards

This compound has several hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXSIMRVLUQSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Amino-1-N-Boc piperidine (1.80 g, 8.9 mmol) was dissolved in CH2Cl2 and 4-chlorobenzylbromide (1.84 g, 8.9 mmol) and triethylamine (1.25 mL, 8.9 mmol) were added. The solution was allowed to stir for 14h at room temperature and evaporated in vacuo and partitioned between ether/1N NaOH. The aqueous layer was removed and the ether was washed with brine and dried over MgSO4, filtered and evaporated in vacuo, then purified by Biotage flash chromatography (5% methanol/95% methylene chloride) to yield the title compound (0.800 g, 27%). 1H-NMR (CDCl3): δ 1.26 (m, 1H), 1.44 (s, 9H), 1.83 (d, 2H), 2.63 (t, 1H), 2.78 (t, 2H), 3.46 (s, 2H), 3.78 (s, 2H), 4.00 (bs, 2H), 7.26 (bs, 4H). ESI-MS m/z: 325.1 (M+1), retention time 1.86.
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1.8 g
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1.84 g
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1.25 mL
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14h
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Yield
27%

Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobenzylamine (859 mg, 6.07 mmol) in 1,2-dichloroethane (20 mL) was added t-butyl-4-oxo-piperidine-1-carboxylate (1.451 g, 7.282 mmol), acetic acid (400 uL), and sodium triacetoxyborohydride (1.800 g, 8.497 mmol). The mixture was stirred at rt under nitrogen for 2 h, diluted with ethyl acetate, washed thrice with saturated sodium bicarbonate solution and dried over magnesium sulfate. The extracts were filtered and concentrated to afford 4-(4-chloro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester (2.49 g, >100%) as a yellow oil, which was of sufficient purity by H-NMR to use without further purification.
Quantity
859 mg
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1.451 g
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400 μL
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1.8 g
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20 mL
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Synthesis routes and methods III

Procedure details

4-Amino-1-N-Boc piperidine (1.80 g, 8.9 mmol) was dissolved in CH2Cl2 and 4-chlorobenzylbromide (1.84 g, 8.9 mmol) and triethylamine (1.25 mL, 8.9 mmol) were added. The solution was allowed to stir for 14 h at room temperature and evaporated in vacuo and partitioned between ether/1N NaOH. The aqueous layer was removed and the ether was washed with brine and dried over MgSO4, filtered and evaporated in vacuo, then purified by Biotage flash chromatography (5% methanol/95% methylene chloride) to yield the title compound (0.800 g, 27%). 1H-NMR (CDCl3): δ 1.26 (m, 1H), 1.44 (s, 9H), 1.83 (d, 2H), 2.63 (t, 1H), 2.78 (t, 2H), 3.46 (s, 2H), 3.78 (s, 2H), 4.00 (bs, 2H), 7.26 (bs, 4H). ESI-MS m/z: 325.1 (M+1), retention time 1.86.
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1.8 g
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1.84 g
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1.25 mL
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Yield
27%

Synthesis routes and methods IV

Procedure details

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